
Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Comprehensive Analysis of Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)-
The compound Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)-, is a complex organic molecule that has been studied in various contexts. It is related to a family of compounds that have been synthesized and characterized for their unique chemical and physical properties. For instance, the compound 1-[2,4,6-tris(benzoyloxy)phenyl]ethanone has been obtained during a study of the synthesis of 5,7-dihydroxyflavone, showing the relevance of such structures in synthetic organic chemistry .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For example, a new photoremovable protecting group for carboxylic acids, 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), has been introduced, which upon photolysis releases the acid in high yields . Similarly, the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime has been achieved using piperonal, with its structure confirmed by NMR, elemental analysis, and UV-Vis spectroscopy .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using techniques such as X-ray diffraction. For instance, the crystal structure of 1-[2,4,6-tris(benzoyloxy)phenyl]ethanone reveals the angles between the phenyl and benzoyloxy groups and the presence of intramolecular and intermolecular hydrogen bridges, contributing to the formation of a 3D network . Charge density analysis of 1-(2-hydroxy-5-nitrophenyl)ethanone has provided insights into the pi-delocalization and bonding features within the molecule .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. Oxidation reactions, for example, have been used to transform 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes into benzofuran and dihydrobenzofuran derivatives . Cyclocondensation reactions have also been reported, such as the reaction of 1-methyl-3-phenylbenzothieno[2,3-c]pyrilium perchlorate with nucleophilic reagents to yield a product with a complex ethanone structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by various spectroscopic and computational methods. The crystal and molecular structure of a salt formed between 1,2-(4-pyridyl)ethane and 2-(4-hydroxyphenylazo)benzoic acid has been determined, showcasing the importance of hydrogen bonding in the stabilization of the crystal structure . Theoretical studies using DFT and TD-DFT computational methods have been performed to understand the molecular structure, bond parameters, and spectral data of compounds like 1-(5-chloro-2-hydroxyphenyl)ethanone . Additionally, the interaction of 2-amino-4-nitrophenol with 1-(2,4,6-trihydroxyphenyl)ethanone has been studied, revealing a three-dimensional network formed by hydrogen bonds and π-π interactions .
科学研究应用
Crystallographic Analysis : The molecule exhibits planar structures, as seen in a study involving 2-amino-4-nitrophenol and 1-(2,4,6-trihydroxyphenyl)ethanone. This compound displays intermolecular π–π interactions and hydrogen bonding, contributing to a three-dimensional network formation in its crystal structure (Kocabıyık et al., 2012).
Biological Activity Studies : Investigations into benzyl phenyl ketone derivatives, which are structurally related to Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)-, have demonstrated significant antibacterial and 5-lipoxygenase inhibitory activities. These activities were particularly notable in compounds containing catechol groups, highlighting the potential biomedical significance of similar compounds (Vásquez-Martínez et al., 2019).
Chemical Synthesis and Modification : Research involving the modification of 1-(2,4,6-trihydroxyphenyl)ethanone through benzylation and subsequent structural studies, including X-ray crystallography, highlights the utility of this compound in synthetic chemistry. Such studies can lead to the development of novel compounds with potential applications in various fields (Hauteville et al., 1999).
Anti-Inflammatory Properties : Certain phenyl dimer compounds, structurally related to Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)-, have shown promising anti-inflammatory activities in biological studies. This indicates the potential therapeutic applications of similar compounds in treating inflammatory conditions (Singh et al., 2020).
Apoptosis-Inducing Agent Synthesis : Derivatives of 1-(2,4,6-trihydroxyphenyl)ethanone have been synthesized, such as demethylxanthohumol, which showed significant antiproliferative properties and induced apoptosis in specific cell lines. This underscores the importance of such compounds in cancer research (Diller et al., 2005).
属性
IUPAC Name |
[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-10-6-11(17)14(12(18)7-10)13(19)8-21-15(20)9-4-2-1-3-5-9/h1-7,16-18H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDUTONJXJJEBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)C2=C(C=C(C=C2O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408759 |
Source


|
| Record name | Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)- | |
CAS RN |
65982-77-6 |
Source


|
| Record name | Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-TRIHYDROXYBENZOYLMETHYL BENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1276829.png)
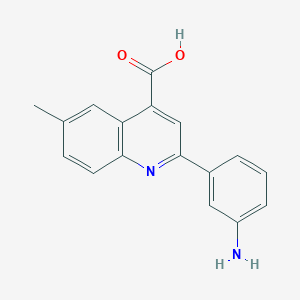
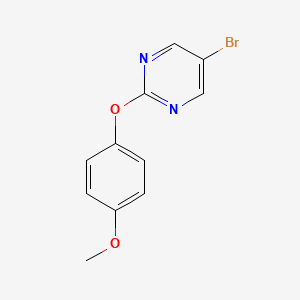
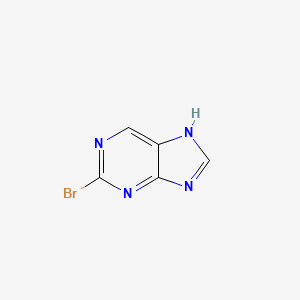
![4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276850.png)
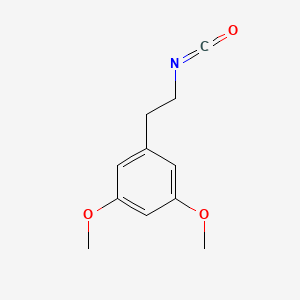
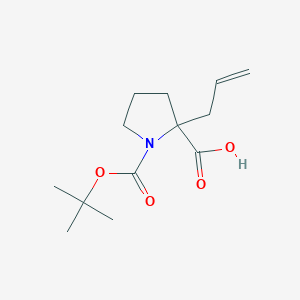
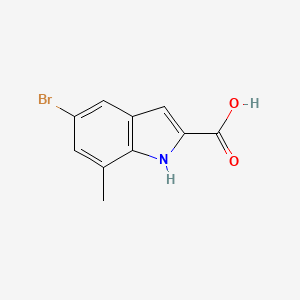

![4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276860.png)
